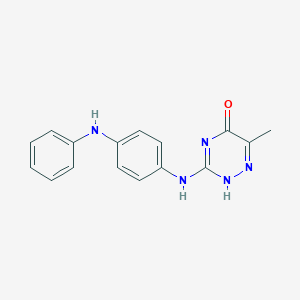
3-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-5-one, also known as SU6668, is a synthetic small molecule that has been extensively studied in scientific research for its potential therapeutic applications. This compound belongs to the class of triazine derivatives and has been shown to possess anti-cancer, anti-angiogenic, and anti-inflammatory properties.
作用機序
The mechanism of action of 3-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-5-one involves the inhibition of receptor tyrosine kinases, which are involved in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting these receptors, this compound disrupts the signaling pathways that are essential for tumor growth and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth, angiogenesis, and inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.
実験室実験の利点と制限
The advantages of using 3-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-5-one in lab experiments include its potent anti-cancer, anti-angiogenic, and anti-inflammatory properties, as well as its ability to enhance the efficacy of chemotherapy and radiotherapy. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine the optimal dosage and administration.
将来の方向性
There are several future directions for research on 3-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-5-one, including the development of more potent and selective inhibitors of receptor tyrosine kinases, the identification of biomarkers for patient selection, and the evaluation of the efficacy of this compound in combination with other anti-cancer agents. Additionally, further research is needed to determine the optimal dosage and administration of this compound for maximum therapeutic benefit.
In conclusion, this compound is a synthetic small molecule that has been extensively studied in scientific research for its potential therapeutic applications. Its potent anti-cancer, anti-angiogenic, and anti-inflammatory properties make it a promising candidate for cancer treatment. However, further research is needed to determine the optimal dosage and administration, as well as to identify biomarkers for patient selection.
合成法
The synthesis of 3-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-5-one involves a multi-step process that includes the reaction of 4-nitroaniline and aniline with cyanogen bromide, followed by the reaction of the resulting intermediate with methyl isocyanate. The final product is obtained after purification and recrystallization.
科学的研究の応用
3-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-5-one has been widely studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the activity of various receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR). This inhibition results in the suppression of tumor growth, angiogenesis, and inflammation.
特性
分子式 |
C16H15N5O |
|---|---|
分子量 |
293.32 g/mol |
IUPAC名 |
3-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C16H15N5O/c1-11-15(22)19-16(21-20-11)18-14-9-7-13(8-10-14)17-12-5-3-2-4-6-12/h2-10,17H,1H3,(H2,18,19,21,22) |
InChIキー |
QVOKAEZHPGBOBO-UHFFFAOYSA-N |
異性体SMILES |
CC1=NNC(=NC1=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
SMILES |
CC1=NNC(=NC1=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
正規SMILES |
CC1=NNC(=NC1=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[2-[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254531.png)
![5-[(2E)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254533.png)

![6-methyl-5-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254535.png)
![propyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B254538.png)

![isopropyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate](/img/structure/B254541.png)



![[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254550.png)
![[2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254551.png)
![[2-(4-Methoxy-2-nitroanilino)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B254552.png)
![6-methyl-5-[(E)-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)amino]-2,4-dihydro-1H-1,2,4-triazin-3-one](/img/structure/B254554.png)